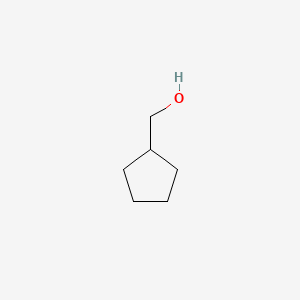

Cyclopentanemethanol

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentanemethanol can be synthesized through various methods. One common method involves the reduction of cyclopentanone using sodium borohydride in methanol . Another method includes the hydroboration-oxidation of cyclopentene .

Industrial Production Methods: Industrial production often involves the catalytic hydrogenation of cyclopentanone. This process typically uses a metal catalyst such as palladium on carbon under high pressure and temperature .

Types of Reactions:

Reduction: It can be reduced to cyclopentane using strong reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether.

Substitution: Thionyl chloride in pyridine.

Major Products Formed:

Oxidation: Cyclopentanone.

Reduction: Cyclopentane.

Substitution: Cyclopentyl chloride or bromide.

Scientific Research Applications

Cyclopentanemethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which cyclopentanemethanol exerts its effects involves its interaction with specific molecular targets. For instance, its inhibitory effect on sweet amygdalinase is due to its ability to bind to the enzyme’s active site, preventing substrate binding . This interaction is often characterized by competitive inhibition, where the compound competes with the substrate for the enzyme’s active site .

Comparison with Similar Compounds

Cyclopentanemethanol can be compared with other similar compounds such as:

Cyclopentanol: Similar in structure but lacks the methylene group attached to the hydroxyl group.

Cyclohexanol: Contains a six-membered ring instead of a five-membered ring.

Cyclopentylmethanol: Similar but with a different arrangement of the hydroxyl group.

Uniqueness: this compound’s unique structure, with a cyclopentane ring and a methylene group attached to the hydroxyl group, allows it to participate in a variety of chemical reactions and makes it a versatile building block in organic synthesis .

Biological Activity

Cyclopentanemethanol is a cyclic alcohol that has garnered attention in various fields of biological research due to its potential pharmacological properties. This compound, characterized by a cyclopentane ring bonded to a hydroxymethyl group, exhibits a range of biological activities that can be attributed to its structural features. This article aims to explore the biological activity of this compound, summarizing key findings from diverse studies, including enzymatic interactions, pharmacological effects, and potential therapeutic applications.

1. Enzymatic Inhibition

This compound has been studied for its inhibitory effects on certain enzymes. Research indicates that compounds with similar structures can act as enzyme inhibitors, affecting metabolic pathways. For instance, certain derivatives of this compound have shown promise in inhibiting glycosidases, which are crucial in carbohydrate metabolism. This inhibition can lead to potential applications in managing conditions like diabetes by regulating glucose levels in the body .

2. Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. For example, it has been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness. The mechanism behind this activity is believed to involve disruption of bacterial cell membranes or interference with essential metabolic processes .

3. Anti-inflammatory Effects

Recent pharmacological studies have suggested that this compound may possess anti-inflammatory properties. In vitro experiments have shown that it can reduce the production of pro-inflammatory cytokines, which play a significant role in inflammatory responses. This could make it a candidate for developing treatments for inflammatory diseases .

4. Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective effects. Research involving animal models has indicated that it can help mitigate neuronal damage caused by oxidative stress and inflammation. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Enzymatic Activity

In a study examining the effects of this compound on glycosidases, researchers found that specific concentrations led to a significant decrease in enzyme activity compared to control groups. The study utilized kinetic assays to quantify the inhibition and concluded that this compound could serve as a lead compound for developing glycosidase inhibitors .

Case Study 2: Antimicrobial Efficacy

A comparative analysis of this compound's antimicrobial properties demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing notable potency against both bacterial strains .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthesis routes for cyclopentanemethanol, and how do their yields compare?

this compound can be synthesized via:

- Route 1 : Reduction of cyclopentyl formaldehyde, achieving ~95% yield.

- Route 2 : Catalytic hydrogenation of 1,5-hexadiene derivatives, yielding ~86% .

Methodological considerations include optimizing reaction conditions (e.g., catalyst selection, temperature control) and purity validation via gas chromatography (GC) or nuclear magnetic resonance (NMR).

Q. What are the key physical properties of this compound critical for experimental design?

Key properties include:

- Density : Predicted to be 1.28±0.1 g/cm³ (experimental validation required).

- Boiling point : Estimated at 278.1±40.0°C (dependent on isomerism and substituents) .

Researchers should cross-reference these values with empirical measurements to account for structural variations (e.g., alkyl-substituted derivatives) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Protective equipment : Chemical-resistant gloves, impervious clothing, and eye protection to prevent skin/eye contact .

- Hygiene : Decontaminate workwear before reuse; avoid ingestion/inhalation. Ventilation is critical if exposure limits are exceeded .

- Emergency procedures : Use CHEMTREC contacts for spills or accidents .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Spectroscopy : NMR (¹H/¹³C) for structural elucidation; mass spectrometry (MS) for molecular weight confirmation .

- Chromatography : GC or HPLC to assess purity and resolve isomer mixtures .

Q. How can researchers assess the purity of this compound samples?

- Quantitative analysis : Combine melting point determination with chromatographic methods (e.g., GC retention time comparison).

- Impurity profiling : Use high-resolution MS or infrared (IR) spectroscopy to detect trace contaminants .

Advanced Research Questions

Q. How can contradictions in reported physical properties (e.g., density, refractive indices) of alkyl-substituted this compound derivatives be resolved?

- Method : Compare datasets across studies (e.g., alkyl chain length effects on density ).

- Approach : Replicate experiments under standardized conditions (temperature, solvent) and validate using computational models (e.g., molecular dynamics simulations) .

Q. What factors influence the yield of this compound synthesis, and how can they be optimized?

- Critical factors : Catalyst efficiency (e.g., palladium vs. platinum), reaction time, and solvent polarity.

- Optimization strategy : Design-of-experiments (DoE) frameworks to test variable interactions. For example, fractional factorial designs can identify optimal temperature/pressure combinations .

Q. How can computational modeling predict the stereochemical effects on this compound’s physicochemical behavior?

- Tools : Density functional theory (DFT) to calculate thermodynamic stability of stereoisomers.

- Applications : Predict solubility, reactivity, or bioavailability by modeling substituent interactions (e.g., fluorine or amino groups in derivatives ).

Q. What are the stability profiles of this compound under varying storage conditions?

- Experimental design : Accelerated stability studies (e.g., 40°C/75% relative humidity) with periodic HPLC analysis.

- Parameters : Monitor degradation products (e.g., oxidation to cyclopentanecarboxylic acid) and correlate with environmental factors .

Q. How do stereochemical configurations impact the biological activity of this compound derivatives?

- Case study : Compare (1R,3S)-configured 1-methyl-3-isopropyl derivatives with enantiomers in bioassays .

- Methodology : Use chiral chromatography to isolate enantiomers; evaluate bacteriostatic activity via minimum inhibitory concentration (MIC) assays .

Q. Tables for Key Data

| Property | Reported Value | Source |

|---|---|---|

| Molecular weight | 100.16 (base compound) | |

| Boiling point (predicted) | 278.1±40.0°C | |

| Synthesis yield (Route 1) | ~95% | |

| Density (alkyl derivatives) | 1.28–1.35 g/cm³ |

Properties

IUPAC Name |

cyclopentylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c7-5-6-3-1-2-4-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQVBYGGNVVVHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189896 | |

| Record name | Cyclopentanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3637-61-4 | |

| Record name | Cyclopentanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3637-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanemethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102763 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopentanemethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LG8NG324P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.